Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-
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Overview
Description
Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-, also known as lochneridine, is a phytochemical compound classified under the strychnos alkaloids. It is an organic compound with the molecular formula C20H24N2O3. This compound is known for its complex structure and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves cyclization reactions to form the core ring structure.
Functional group modifications: Introduction of hydroxyl, ester, and other functional groups through various organic reactions such as esterification, hydroxylation, and dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Strychnine: Another strychnos alkaloid with a similar core structure but different functional groups.
Brucine: Similar in structure but with additional methoxy groups.
Uniqueness
Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 12-ethyl-12-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-3-19(24)11-22-9-8-20-12-6-4-5-7-14(12)21-17(20)16(18(23)25-2)13(19)10-15(20)22/h4-7,13,15,21,24H,3,8-11H2,1-2H3 |
InChI Key |
DGKIJZKKTDPACC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Origin of Product |
United States |
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